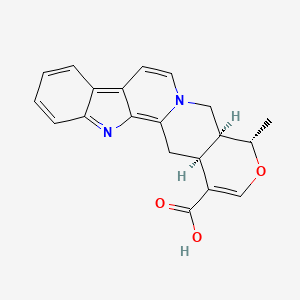

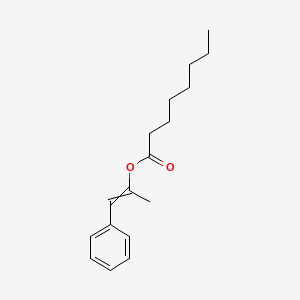

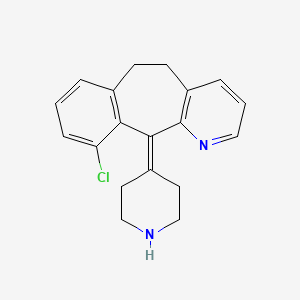

![molecular formula C25H30BrNO5 B584914 Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate CAS No. 869111-53-5](/img/structure/B584914.png)

Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a tert-butyl group, which is a branched alkyl group known for its unique reactivity pattern . It also contains a morpholine ring, which is a common motif in medicinal chemistry due to its ability to form hydrogen bonds and its favorable pharmacokinetic properties.

Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern, which is often utilized in chemical transformations . The bromo group could potentially undergo substitution reactions, and the ester group could be hydrolyzed under acidic or basic conditions.Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

The tert-butyl group is often used in synthetic organic chemistry due to its steric bulk and ability to protect functional groups during reactions. This compound, with its tert-butyl ester moiety, can be utilized in the synthesis of complex organic molecules. It serves as a protective group for carboxylic acids, allowing for selective reactions at other reactive sites .

Medicinal Chemistry

In medicinal chemistry, the tert-butyl group is valuable for the modification of pharmacophores to enhance drug properties. The compound could be used to modify the lipophilicity and metabolic stability of potential drug candidates, making it a useful tool in drug design and development .

Catalysis

The tert-butyl group can influence the reactivity and selectivity of catalytic processes. This compound could be involved in catalytic cycles, particularly in asymmetric synthesis, where the chirality of the tert-butyl group can induce stereochemical outcomes in the final product .

Material Science

In material science, the tert-butyl group’s bulkiness can be exploited to create space within polymers or on surfaces, potentially leading to applications in the development of new materials with unique properties such as porosity or reactivity .

Biochemistry

The tert-butyl group is also present in some natural products and biochemical pathways. This compound could be used as a model to study the biosynthesis and biodegradation of tert-butyl-containing compounds in nature .

Environmental Chemistry

In environmental chemistry, the study of degradation pathways of tert-butyl compounds is crucial. This compound could be used to understand the environmental fate of tert-butyl derivatives and their potential impact on ecosystems .

Flow Chemistry

The tert-butyl group can be introduced into various organic compounds using flow microreactor systems. This compound could be used in research applications that explore the benefits of flow chemistry for the sustainable and efficient synthesis of tert-butyl esters .

Analytical Chemistry

Lastly, in analytical chemistry, the tert-butyl group can be used as a derivatization agent to improve the detection and quantification of compounds in complex mixtures. This compound could be applied in the development of analytical methods for the detection of small molecules .

Eigenschaften

IUPAC Name |

tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30BrNO5/c1-25(2,3)32-24(30)27-20(15-14-19(28)16-26)23(29)31-22(18-12-8-5-9-13-18)21(27)17-10-6-4-7-11-17/h4-13,19-22,28H,14-16H2,1-3H3/t19-,20+,21+,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKVPVAXSYPJEF-CLAROIROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3)CCC(CBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](C(=O)O[C@@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3)CC[C@H](CBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30BrNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.